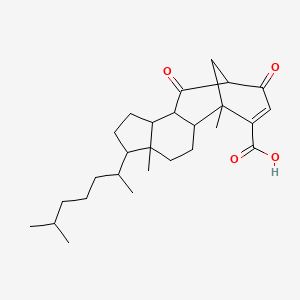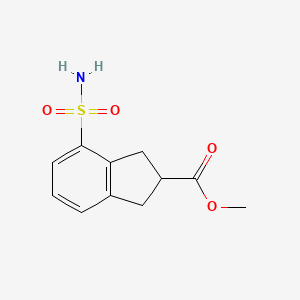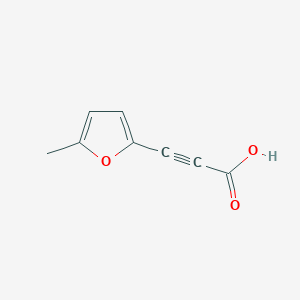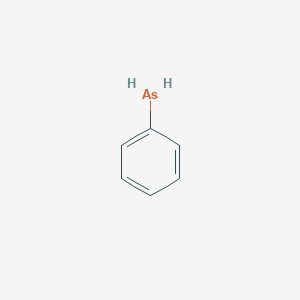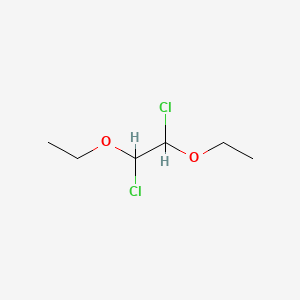![molecular formula C27H63NO3Si3 B13959408 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine CAS No. 55517-84-5](/img/structure/B13959408.png)
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine is a complex organosilicon compound with the molecular formula C27H63NO3Si3 . This compound is characterized by its unique structure, which includes multiple silicon atoms and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine involves multiple steps, typically starting with the preparation of the core silicon-containing structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its silicon-containing functional groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Compared to other similar organosilicon compounds, 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2,2,9,9-Tetramethyl-7-tetradecyl-3,8-dioxa-2,9-disiladecan-5-amine
- 2,2,9,9-Tetramethyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine These compounds share some structural similarities but differ in the presence and arrangement of functional groups, leading to variations in their chemical and physical properties .
Propriétés
Numéro CAS |
55517-84-5 |
|---|---|
Formule moléculaire |
C27H63NO3Si3 |
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
1,3,4-tris(trimethylsilyloxy)octadecan-2-amine |
InChI |
InChI=1S/C27H63NO3Si3/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-26(30-33(5,6)7)27(31-34(8,9)10)25(28)24-29-32(2,3)4/h25-27H,11-24,28H2,1-10H3 |
Clé InChI |
YGJCHGIJMHIICG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C)N)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
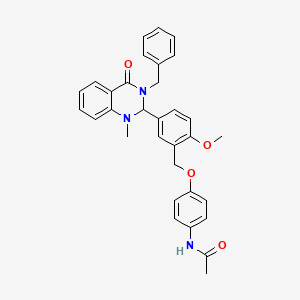
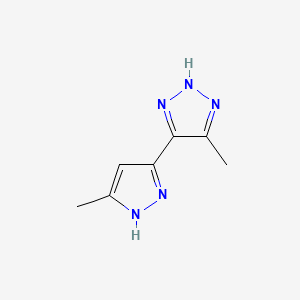

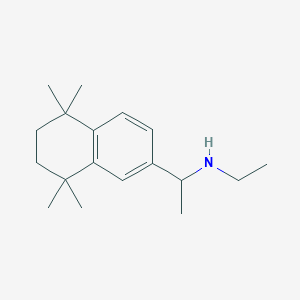


![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
